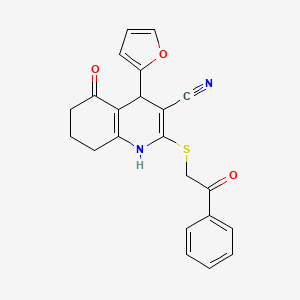
4-(Furan-2-yl)-5-oxo-2-((2-oxo-2-phenylethyl)thio)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Furan-2-yl)-5-oxo-2-((2-oxo-2-phenylethyl)thio)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C22H18N2O3S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(Furan-2-yl)-5-oxo-2-((2-oxo-2-phenylethyl)thio)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a novel derivative of hexahydroquinoline that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action and therapeutic potential.
Chemical Structure
The compound features a complex structure characterized by a hexahydroquinoline core with a furan ring and a thioether moiety. Its molecular formula is C19H20N2O3S, indicating the presence of multiple functional groups that contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of hexahydroquinoline derivatives. For instance, a series of synthesized tetrahydroquinoline compounds were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that these compounds exhibit significant dose-dependent inhibition of cell viability, particularly in lung cancer cells (A549) by inducing apoptosis through caspase activation and inhibiting NF-kB signaling pathways .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Tetrahydroquinoline A | A549 | 10 | Caspase activation |
| Tetrahydroquinoline B | MCF7 | 15 | NF-kB inhibition |
| 4-(Furan-2-yl)-5-oxo... | A549 | 12 | Induction of apoptosis |
Antimicrobial Activity
In addition to anticancer effects, derivatives of hexahydroquinolines have shown promising antimicrobial activity. Studies have demonstrated that these compounds can inhibit bacterial growth through disruption of cell membrane integrity and interference with metabolic pathways .
The biological activity of 4-(Furan-2-yl)-5-oxo... is largely attributed to its ability to interact with specific biological targets:
- Receptor Modulation : The compound has been identified as a selective ligand for various G protein-coupled receptors (GPCRs), particularly those involved in metabolic regulation such as FFA3/GPR41. This interaction may play a role in its anticancer and anti-inflammatory properties .
- Cell Signaling Pathways : The activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and JNK has been observed, indicating that the compound may modulate key signaling pathways involved in cell proliferation and survival .
Case Studies
A notable case study involved the synthesis and evaluation of several hexahydroquinoline derivatives, including the target compound. The study reported significant cytotoxic effects against cancer cell lines with an emphasis on the structure-activity relationship (SAR) that highlighted the importance of specific functional groups in enhancing biological activity .
科学研究应用
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. Studies have shown that compounds similar to 4-(Furan-2-yl)-5-oxo-2-((2-oxo-2-phenylethyl)thio)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of efflux pumps associated with drug resistance .
- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against various bacterial strains. Its structural features allow it to interact with microbial cells, potentially disrupting their metabolic processes .
- Multitarget Ligands : The compound's ability to act on multiple biological targets makes it a candidate for developing drugs aimed at complex diseases where single-target therapies often fail .
Pharmaceutical Development
- Drug Design : The unique structure of this compound allows for modifications that can enhance its efficacy and reduce side effects. Structure–activity relationship studies are crucial for optimizing its pharmacological properties .
- Formulation in Combination Therapies : Given its potential synergistic effects with other therapeutic agents, this compound may be formulated into combination therapies to enhance treatment outcomes in conditions like cancer and infections resistant to conventional treatments .
Case Studies and Research Findings
属性
IUPAC Name |
4-(furan-2-yl)-5-oxo-2-phenacylsulfanyl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c23-12-15-20(19-10-5-11-27-19)21-16(8-4-9-17(21)25)24-22(15)28-13-18(26)14-6-2-1-3-7-14/h1-3,5-7,10-11,20,24H,4,8-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPLINDSWHYGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2)SCC(=O)C3=CC=CC=C3)C#N)C4=CC=CO4)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














